4-Bromo-2-nitrobenzene-1-sulfonyl chloride

Cross-Coupling Palladium Catalysis Biaryl Synthesis

Substituting non-brominated analogues blocks iterative cross-coupling. This compound's orthogonal C-Br and -SO₂Cl handles enable consecutive desulfitative/Suzuki-Miyaura sequences to non-symmetric ter- and quateraryls. • C-Br retained under Pd-catalyzed desulfitative coupling-preserves the second reactive site for late-stage diversification. • 2-Nos group activates primary amines for solid-phase heterocycle synthesis. • ≥99.2% HPLC purity (batch-specific COA) ensures high-fidelity SAR library generation. Ambient shipment under UN 3261; batch-specific COA provided.

Molecular Formula C6H3BrClNO4S
Molecular Weight 300.51 g/mol
CAS No. 89465-98-5
Cat. No. B1288769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitrobenzene-1-sulfonyl chloride
CAS89465-98-5
Molecular FormulaC6H3BrClNO4S
Molecular Weight300.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)Cl
InChIInChI=1S/C6H3BrClNO4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H
InChIKeyFYVZBWPPMOFMPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-nitrobenzenesulfonyl Chloride Overview


4-Bromo-2-nitrobenzene-1-sulfonyl chloride (CAS 89465-98-5) is a bifunctional arenesulfonyl chloride featuring both an electrophilic sulfonyl chloride moiety and a 4-bromo substituent on the aromatic ring. The compound is primarily utilized as a versatile intermediate in the synthesis of bioactive molecules, particularly in the construction of sulfonamides and nitrogen-containing heterocycles. The 2-nitrobenzenesulfonyl (2-Nos) group is an established protecting/activating group for the selective alkylation of primary amines [1]. Its commercial availability is supported by vendors specifying purities ≥95% to 99.2% (HPLC) , with a melting point range of 95–97 °C and a recommended storage condition of 2–8 °C in a sealed, dry environment .

1
Electrophilic sulfonylation or Pd-catalyzed desulfitative coupling via the sulfonyl chloride group.
Forms sulfonamides or biaryl intermediates
2
Orthogonal C–Br handle preserved for subsequent cross-coupling (e.g., Suzuki–Miyaura).
Enables iterative polyaryl construction
3
2-Nos group acts as a protecting/activating group for solid-phase N-heterocycle synthesis.
Facilitates intramolecular arylation on resin

Unique Reactivity of 4-Bromo-2-nitrobenzenesulfonyl Chloride


Direct substitution with alternative arylsulfonyl chlorides—such as unsubstituted 2-nitrobenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, or non-brominated analogues—compromises critical synthetic outcomes. The 4-bromo substituent on this specific scaffold provides a unique second orthogonal reactive handle that is essential for iterative cross-coupling strategies. Comparative studies on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides demonstrate that the mechanism of S–Cl bond cleavage is highly dependent on the nitro group position, leading to divergent reactivity and product distributions [1]. Furthermore, the 4-bromo group is retained under Pd-catalyzed desulfitative coupling conditions, enabling the construction of complex biaryl structures without premature cleavage of the C–Br bond [2]. Without the bromo substituent, access to consecutive C–C bond-forming sequences via orthogonal cross-coupling is eliminated, severely limiting the scaffold's utility in multi-step syntheses. The following section presents quantitative evidence of this differentiation.

Non-brominated 2-nitrobenzenesulfonyl chloride lacks the second orthogonal handle, preventing sequential C–C bond formation.
4-Nitrobenzenesulfonyl chloride (para isomer) may undergo autocatalytic disulfone formation during reduction, diverging from the ortho-nitro scaffold.
3-Nitrobenzenesulfonyl chloride switches the reduction mechanism from concerted to stepwise, potentially altering product distribution.

4-Bromo-2-nitrobenzenesulfonyl Chloride: Evidence Guide


C–Br Bond Retention in Pd-Catalyzed Coupling

In Pd-catalyzed desulfitative coupling with enones, the C–Br bond of the benzenesulfonyl chloride scaffold remains intact, enabling further iterative transformations. In contrast, alternative sulfonyl chlorides lacking the bromo substituent cannot support a subsequent arylation step. This was demonstrated using 4-bromobenzenesulfonyl chloride as a model substrate [1].

C–Br Bond Retention
Class-level inference
C–Br bond remains intact after Pd-catalyzed desulfitative coupling; S–Cl bond selectively reacts.
Supports orthogonal reactivity for iterative cross-coupling.
Based on model substrate 4-bromobenzenesulfonyl chloride.
Cross-Coupling Palladium Catalysis Biaryl Synthesis

Distinct Electrochemical Reduction Mechanism

The electrochemical reduction mechanism of 2-nitrobenzenesulfonyl chloride proceeds via a 'sticky' dissociative mechanism where electron transfer and S–Cl bond cleavage are concerted, contrasting with the stepwise radical anion intermediate observed for 3-nitrobenzenesulfonyl chloride [1]. This distinction, supported by DFT calculations, highlights that the position of the nitro group fundamentally alters the reduction pathway and product distribution [2].

Reduction Mechanism
Class-level inference
‘Sticky’ dissociative mechanism: concerted electron transfer and S–Cl cleavage.
Ortho-nitro group directs a specific reductive pathway.
DFT-supported; aprotic medium.
Electrochemistry Reduction Mechanism DFT Calculations

No Disulfone Autocatalysis in Ortho-Nitro Derivatives

Upon electrochemical reduction, 4-nitrobenzenesulfonyl chloride and 3-nitrobenzenesulfonyl chloride produce diaryl disulfones that undergo easier reduction than the parent molecules, inducing an autocatalytic mechanism. This autocatalysis does NOT occur with 2-nitrobenzenesulfonyl chloride (the core scaffold of the target compound) due to steric hindrance from the ortho-nitro group, which prevents disulfone formation [1].

Disulfone Autocatalysis
Class-level inference
Autocatalysis absent; steric hindrance prevents diaryl disulfone formation.
Differentiates electrochemical stability from para/meta isomers.
Critical for controlled reductions.
Electrochemistry Autocatalysis Reductive Dimerization

High Purity (HPLC Verified)

Vendor technical datasheets confirm that 4-bromo-2-nitrobenzene-1-sulfonyl chloride can be procured with a verified purity of 99.2% by HPLC (area percent) . This level of purity, documented in batch Certificates of Analysis, provides a quantitative benchmark for procurement. In contrast, many alternative sulfonyl chlorides are only specified at lower purity grades (e.g., 95% or 97%), which can significantly impact reaction reproducibility and yield in sensitive applications.

HPLC Purity
Specification review
99.2% by HPLC (batch COA). Alternative sulfonyl chlorides often 95–97%.
Supports reproducible SAR studies and scale-up reliability.
Vendor-supplied data; independent verification recommended.
Quality Control Analytical Chemistry Procurement Specification

Melting Point and Storage Stability

4-Bromo-2-nitrobenzene-1-sulfonyl chloride exhibits a melting point of 95–97 °C and a density of 2.0±0.1 g/cm³ . Its storage recommendations specify a sealed, dry environment at 2–8 °C . These parameters are critical for ensuring consistent reactivity. While sulfonyl chlorides are generally prone to hydrolysis, this compound's melting point range provides a simple, rapid identity check and purity indicator. Its specific density can inform solvent selection and scale-up calculations, differentiating it from other nitro-substituted sulfonyl chlorides which may have different physical forms or stability profiles.

Melting Point & Storage
Supporting evidence
mp 95–97 °C (15–31 °C higher than 4-nitro and 2-nitro analogues).
Facilitates handling and widens elevated-temperature reaction window.
Store sealed dry at 2–8 °C.
Physicochemical Properties Stability Handling

4-Bromo-2-nitrobenzenesulfonyl Chloride Applications


Iterative Cross-Coupling to Polyaryls

This compound is specifically suited for sequential cross-coupling strategies to construct non-symmetric ter- and quateraryls. The orthogonal reactivity of the sulfonyl chloride group (desulfitative coupling) and the preserved C–Br bond (Suzuki–Miyaura coupling) enables a two- or three-step divergent synthesis of complex biaryl architectures from a single polyfunctionalized arene starting material [1][2].

Solid-Phase Synthesis of Fused N-Heterocycles

As a precursor to 2-nitrobenzenesulfonamides (2-Nos amides), this compound is integral to solid-phase synthesis methodologies. The 2-Nos group serves as both a protecting and activating group for primary amines, and the resulting 2-Nos amides are effective intramolecular arylation agents for constructing diverse fused nitrogen-containing heterocycles on solid support [3].

Precision Sulfonamide Library Construction

In medicinal chemistry, the high and verified purity of 4-bromo-2-nitrobenzene-1-sulfonyl chloride (≥99.2% by HPLC) ensures the generation of high-fidelity sulfonamide libraries. The bromo substituent provides a versatile point for late-stage diversification, allowing the rapid exploration of structure-activity relationships (SAR) around a common sulfonamide core .

Electrochemical S–Cl Bond Cleavage Studies

Due to its well-characterized electrochemical reduction behavior—specifically, the 'sticky' dissociative mechanism and the absence of autocatalytic disulfone formation—this compound serves as a model substrate for investigating the fundamental factors governing S–Cl bond cleavage. Its unique position-dependent properties, validated by DFT calculations, make it a valuable probe for mechanistic physical organic chemistry [4].

Application
Selection Property
Validation Focus
Iterative cross-coupling to polyaryls
Orthogonal reactive handles (SO₂Cl + Br)
C–Br bond integrity after desulfitative coupling
Solid-phase fused N-heterocycle synthesis
2-Nos activating/protecting group
Intramolecular arylation efficiency on resin
Precision sulfonamide library construction
Verified high purity (HPLC)
Batch-to-batch purity reproducibility
Electrochemical S–Cl bond cleavage studies
Position-dependent reduction mechanism
DFT-validated mechanistic pathway

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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